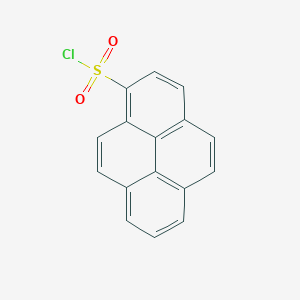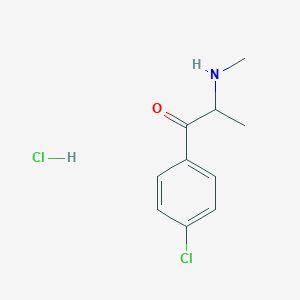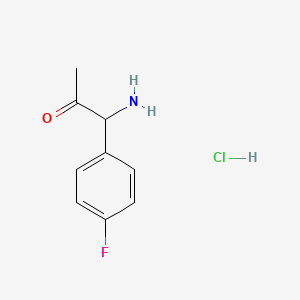
1-芘磺酰氯
描述
1-Pyrenesulfonyl chloride is an amine reactive reagent used for labeling peptides, proteins, and other biological molecules . Its fluorescence emission is environment-dependent .
Synthesis Analysis
The synthesis of 1-Pyrenesulfonyl chloride involves two stages . In the first stage, sodium pyrene-1-sulfonate reacts with hydrogen chloride and thionyl chloride in N,N-dimethyl-formamide at 5°C for 3 hours under an inert atmosphere . In the second stage, the product from the first stage reacts with hydrogen chloride in diethyl ether at 0°C under an inert atmosphere .
Molecular Structure Analysis
The molecular formula of 1-Pyrenesulfonyl chloride is C16H9ClO2S . It has a molecular weight of 300.76 . The SMILES representation of its structure is C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)Cl .
Chemical Reactions Analysis
1-Pyrenesulfonyl chloride reacts with amines to yield blue- or blue-green–fluorescent sulfonamides . It has been used to generate a fluorescent ATP sensor via modification of an ATP-binding ribonucleopeptide .
Physical And Chemical Properties Analysis
1-Pyrenesulfonyl chloride is a solid substance . It is soluble in anhydrous DMF .
科学研究应用
蛋白质分析和表征
- 1-芘磺酰氯已用于研究分子伴侣蛋白cpn60,它有助于蛋白质折叠。它用芘共价标记以分析荧光寿命和旋转弛豫时间,揭示了蛋白质的局部柔性和与未折叠蛋白质形成复合物的信息 (Gorovits & Horowitz, 1995)。
材料科学和复合材料开发
- 在材料科学中,1-芘磺酰氯已被用于多壁碳纳米管的非共价官能化,增强了尼龙66/多壁碳纳米管复合材料的性能。这导致尼龙基质中纳米管的界面粘附性和分散性更好 (Choi, Roh, & Kim, 2014)。
分析化学和传感器开发
- 1-芘磺酰氯已被用作研究复合材料中聚合物界面的荧光探针。对荧光标记的芘磺酰胺的研究证明了其在分析玻璃纤维上聚有机硅氧烷层的微观结构方面的效用 (González‐Benito et al., 2004)。
分子相互作用和聚集研究
- 涉及1-芘磺酰氯的研究通过使用荧光光谱研究能量转移来探索聚阳离子和表面活性剂的聚集。这项工作有助于理解聚合物科学中的分子相互作用和聚集 (Itaya et al., 1994)。
生物物理研究
- 该化合物已用于生物物理研究,例如研究脂质囊泡中芘和磷脂酰乙醇胺结合的芘的荧光特性。这项研究有助于理解荧光探针在不同环境中的行为,这对于药物递送系统和膜研究等应用至关重要 (Lheureux & Fragata, 1989)。
未来方向
作用机制
Target of Action
1-Pyrenesulfonyl chloride is primarily used as an amine reactive reagent . Its primary targets are peptides, proteins, and other biological molecules . These targets play crucial roles in various biological processes, including cell signaling, structural integrity, and enzymatic reactions.
Mode of Action
The compound interacts with its targets through a process known as amine reactivity . This involves the formation of covalent bonds with amine groups present in peptides, proteins, and other biological molecules . The resulting changes include the addition of a pyrene moiety to the target molecule, which can significantly alter its properties and functions.
Biochemical Pathways
By labeling peptides and proteins, it can affect their interactions with other molecules, potentially influencing pathways related to cell signaling, protein synthesis, and enzymatic reactions .
Pharmacokinetics
Its solubility in anhydrous dmf suggests that it may have good bioavailability
Result of Action
The primary result of 1-Pyrenesulfonyl chloride’s action is the labeling of peptides, proteins, and other biological molecules . This can lead to changes in the molecular and cellular functions of these targets. For instance, the compound has been used to generate a fluorescent ATP sensor via modification of an ATP-binding ribonucleopeptide .
Action Environment
1-Pyrenesulfonyl chloride’s action is environment-dependent , as indicated by its fluorescence emission . This suggests that environmental factors such as pH, temperature, and the presence of other molecules could influence its action, efficacy, and stability.
生化分析
Biochemical Properties
1-Pyrenesulfonyl chloride interacts with various enzymes, proteins, and other biomolecules. It is primarily used as a labeling agent for peptides and proteins . The nature of these interactions is largely dependent on the environmental conditions, particularly the presence of amines .
Cellular Effects
The effects of 1-Pyrenesulfonyl chloride on cells are primarily observed through its role as a labeling agent. It has been used to generate a fluorescent ATP sensor via modification of an ATP-binding ribonucleopeptide . This suggests that it may influence cell function by interacting with key cellular components and potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 1-Pyrenesulfonyl chloride exerts its effects through its reactivity with amines. This allows it to bind to and label peptides, proteins, and other biological molecules
Temporal Effects in Laboratory Settings
It is known that the compound is stable and soluble in anhydrous DMF
Metabolic Pathways
Given its role as a labeling agent for peptides and proteins, it may interact with enzymes or cofactors involved in these processes
属性
IUPAC Name |
pyrene-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClO2S/c17-20(18,19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFLOMYZTLUWHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-Pyrenesulfonyl chloride interact with its targets, and what are the downstream effects?
A1: 1-Pyrenesulfonyl chloride reacts with the hydroxyl groups present in various molecules. For instance, it reacts with phenolic hydroxy groups in bisphenols [] and the hydroxyl group of N-linked oligosaccharides released from glycoproteins [, ]. This reaction forms a stable sulfonate ester bond, covalently attaching the pyrene moiety to the target molecule. The downstream effect of this labeling is a significant increase in fluorescence, enabling sensitive detection and analysis of the targeted molecules using techniques like fluorescence spectroscopy and mass spectrometry.
Q2: What is the structural characterization of 1-Pyrenesulfonyl chloride?
A2: While the provided research articles focus on the applications of PSC and don't explicitly detail its spectroscopic data, its structural characteristics are as follows:
Q3: What are the applications of 1-Pyrenesulfonyl chloride in analytical chemistry?
A3: 1-Pyrenesulfonyl chloride is primarily used as a derivatizing agent in analytical chemistry due to its high fluorescence. Some key applications include:
- Oligosaccharide Analysis: PSC labels N-linked oligosaccharides released from glycoproteins, enabling their sensitive detection and characterization using fluorescence detection coupled with liquid chromatography and mass spectrometry techniques [, ].
- Bisphenol Determination: PSC reacts with bisphenols, a class of endocrine disruptors, to form fluorescent derivatives. This reaction forms the basis for their sensitive detection and quantification in environmental samples using High-Performance Liquid Chromatography with fluorescence detection [].
Q4: How does the structure of 1-Pyrenesulfonyl chloride contribute to its fluorescence properties and applications in biomolecule analysis?
A4: The pyrene moiety in PSC is responsible for its strong fluorescence. When PSC reacts with a target molecule, the pyrene becomes covalently linked, conferring its fluorescent properties to the conjugate. This fluorescence labeling enables sensitive detection of the labeled biomolecules like oligosaccharides [, ] and DNA adducts [, ] using techniques like fluorescence spectroscopy and mass spectrometry.
Q5: Can you explain the use of 1-Pyrenesulfonyl chloride in studying protein flexibility?
A5: Researchers have utilized PSC to study the conformational flexibility of the molecular chaperonin cpn60 []. By covalently labeling cpn60 with PSC, they could monitor the changes in fluorescence polarization upon binding with unfolded proteins or ATP. This study provided insights into the dynamic nature of cpn60 and its role in protein folding.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![Calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B3026434.png)
